Dihydrogen hexachloroplatinate hexahydrate

Catalog No.
S794640
CAS No.
18497-13-7
M.F
Cl6H14O6Pt
M. Wt
409.8210809
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrogen hexachloroplatinate hexahydrate

CAS Number

18497-13-7

Product Name

Dihydrogen hexachloroplatinate hexahydrate

IUPAC Name

hexachloroplatinum(2-);hydron;hexahydrate

Molecular Formula

Cl6H14O6Pt

Molecular Weight

409.8210809

InChI

InChI=1S/6ClH.6H2O.Pt/h6*1H;6*1H2;/q;;;;;;;;;;;;+4/p-4

InChI Key

PIJUVEPNGATXOD-UHFFFAOYSA-J

SMILES

[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Synonyms

Chloroplatinic Acid Hexahydrate; Dihydrogen Hexachloroplatanate(2-) HexahydrateDihydrogen hexachloroplatinate hexahydrateDihydrogen hexachloroplatinate(2-) hexahydrateHexachloroplatinic acid hexahydrateNSC 4958

Canonical SMILES

[H+].[H+].O.O.O.O.O.O.Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl

Chloroplatinic acid hexahydrate (H2PtCl6.6H2O) is an inorganic platinum salt. Pure quadrupole resonance frequencies of Cl35 in H2PtCl6.6H2O have been evaluated by spectrophotometric investigations.

Dihydrogen hexachloroplatinate hexahydrate (CAS: 18497-13-7), commonly referred to as chloroplatinic acid hexahydrate, is the premier water-soluble platinum(IV) precursor utilized in industrial catalysis, electroplating, and nanomaterial synthesis [1]. Unlike lower-oxidation-state platinum halides or alkali-stabilized platinates, this hexahydrate form offers exceptional solubility in both water and polar organic solvents, facilitating high-concentration precursor solutions essential for wet impregnation techniques[2]. Its zero-alkali-metal composition and relatively low thermal decomposition threshold make it the definitive choice for manufacturing highly dispersed, high-purity platinum nanoparticles and supported heterogeneous catalysts where trace contaminants would compromise catalytic activity.

Substituting dihydrogen hexachloroplatinate hexahydrate with alternative platinum precursors severely compromises processability and catalyst performance. Utilizing potassium hexachloroplatinate (K2PtCl6) introduces potassium ions that act as severe poisons in many hydrogenation and fuel cell electrocatalysts, while also restricting manufacturing workflows due to its poor solubility in water and insolubility in ethanol . Similarly, substituting with platinum(II) chloride (PtCl2) eliminates aqueous processability entirely, as it is insoluble in water and requires harsh acidic conditions or elevated decomposition temperatures (up to 550 °C) that induce thermal sintering of the resulting platinum nanoparticles[1]. Furthermore, employing tetraammineplatinum complexes can leave unwanted nitrogenous residues on carbon supports during thermal reduction, altering the support's electronic properties.

Aqueous and Solvent Solubility for High-Loading Wet Impregnation

The viability of a platinum precursor in industrial catalyst manufacturing depends heavily on its solubility profile, which dictates the maximum achievable metal loading in a single impregnation step. Dihydrogen hexachloroplatinate hexahydrate is highly deliquescent and freely soluble in water, ethanol, and diethyl ether, allowing for highly concentrated precursor solutions [1]. In stark contrast, the alkali-stabilized analog, potassium hexachloroplatinate (K2PtCl6), exhibits a restricted aqueous solubility of approximately 1 g/100 mL at 20 °C and is entirely insoluble in ethanol. Furthermore, PtCl2 is insoluble in water without the addition of excess hydrochloric acid.

Evidence DimensionSolubility in polar solvents (Water/Ethanol)
Target Compound DataH2PtCl6·6H2O: Highly soluble in water (>100 g/100 mL) and ethanol.
Comparator Or BaselineK2PtCl6: ~1 g/100 mL in water; Insoluble in ethanol. PtCl2: Insoluble in water.
Quantified DifferenceH2PtCl6 provides orders of magnitude higher solubility in a broader range of green solvents compared to K2PtCl6 and PtCl2.
ConditionsStandard ambient temperature and pressure (20 °C).

High solubility in diverse solvents allows manufacturers to achieve high platinum loadings on varied supports (e.g., carbon, alumina) without multiple impregnation-drying cycles or the use of harsh acids.

Thermal Decomposition Threshold for Catalyst Activation

Catalyst activation requires the thermal decomposition and reduction of the platinum precursor to metallic Pt. Lower decomposition temperatures are critical to prevent the thermal sintering (agglomeration) of the newly formed platinum nanoparticles, which reduces the catalytically active surface area. H2PtCl6 decomposes to metallic platinum at approximately 350 °C under reducing conditions [1]. In comparison, PtCl2 requires temperatures up to 550 °C for complete decomposition, and tetraammineplatinum(II) chloride requires 375 °C while risking nitrogen doping of the support [1].

Evidence DimensionThermal decomposition temperature
Target Compound DataH2PtCl6: ~350 °C
Comparator Or BaselinePtCl2: ~550 °C; [Pt(NH3)4]Cl2: ~375 °C
Quantified DifferenceH2PtCl6 allows for complete thermal reduction at temperatures 200 °C lower than PtCl2.
ConditionsThermal reduction under hydrogen/inert atmosphere.

Lower activation temperatures prevent nanoparticle sintering, preserving a high electrochemically active surface area (ECSA) critical for fuel cell and hydrogenation efficiency.

Zero-Alkali Formulation for Poison-Free Electrocatalysts

In the synthesis of supported platinum catalysts (e.g., Pt/C for proton-exchange membrane fuel cells), the presence of alkali metals severely degrades performance by occupying active sites and interfering with proton transport. H2PtCl6·6H2O provides a purely proton- and chloride-based coordination sphere, which decomposes into volatile HCl during reduction, leaving no solid residue [1]. Conversely, using K2PtCl6 or Na2PtCl6 inherently introduces K+ or Na+ ions into the catalyst matrix, requiring extensive, time-consuming washing protocols that often fail to remove all trace alkali poisons [2].

Evidence DimensionResidual metal contamination post-reduction
Target Compound DataH2PtCl6·6H2O: 0% alkali metal residue (byproducts are volatile HCl/H2O).
Comparator Or BaselineK2PtCl6 / Na2PtCl6: Leaves stoichiometric K+ or Na+ residues.
Quantified DifferenceEliminates the baseline requirement for post-reduction acid-washing steps needed to remove alkali poisons.
ConditionsChemical or thermal reduction on carbon/metal-oxide supports.

Procuring the dihydrogen form guarantees a poison-free catalyst bed, drastically improving the lifespan and activity of fuel cell cathodes and industrial hydrogenation systems.

Pt/C Electrocatalyst Production for PEM Fuel Cells

Because H2PtCl6·6H2O leaves no alkali metal residues and decomposes at lower temperatures (preventing nanoparticle sintering), it is the standard precursor for synthesizing highly dispersed platinum on carbon black (Pt/C). This ensures maximum electrochemically active surface area (ECSA) for the oxygen reduction reaction (ORR) in fuel cells [1].

Homogeneous Hydrosilylation Catalysts (Speier’s and Karstedt’s)

The exceptional solubility of H2PtCl6·6H2O in alcohols (such as isopropanol) makes it the direct starting material for Speier's catalyst and the primary precursor for synthesizing Karstedt's catalyst, which are indispensable in the industrial manufacturing of silicones and siloxane polymers [2].

Wet Impregnation of Metal-Oxide Supported Hydrogenation Catalysts

For selective hydrogenation (e.g., nitroarenes to arylamines), H2PtCl6·6H2O is easily impregnated onto TiO2, Al2O3, or Co2AlO4 supports via aqueous or ethanolic solutions. Its low reduction temperature allows for the creation of single-atom or finely dispersed Pt sites without altering the phase structure of the metal-oxide support[1].

Other CAS

18497-13-7

Dates

Last modified: 04-14-2024

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